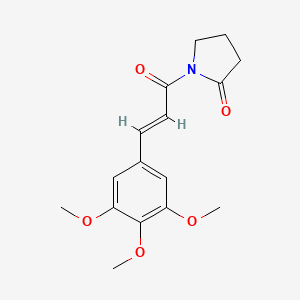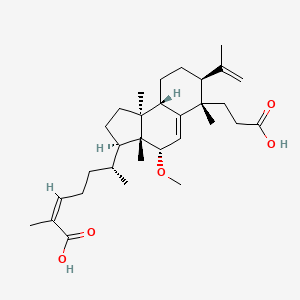![molecular formula C8H6ClNOS2 B13068541 [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)
[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol: is a heterocyclic compound that contains both thiophene and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate nitrile and an aldehyde or ketone.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Cycloaddition: The oxazole ring can undergo cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Cycloaddition: Catalysts such as palladium or copper complexes.
Major Products
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Larger Heterocycles: Formed through cycloaddition.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Employed as a building block for the synthesis of complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Biological Probes: Used as a probe to study biological processes.
Medicine
Drug Development: Explored for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Sensors: Employed in the fabrication of sensors for detecting specific analytes.
Mecanismo De Acción
The mechanism of action of [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- [5-(5-Methylthiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- [5-(5-Fluorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom in [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol imparts unique electronic properties, influencing its reactivity and binding interactions.
- Thiol Group : The thiol group provides a reactive site for covalent modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H6ClNOS2 |
|---|---|
Peso molecular |
231.7 g/mol |
Nombre IUPAC |
[5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C8H6ClNOS2/c9-8-2-1-7(13-8)6-3-5(4-12)10-11-6/h1-3,12H,4H2 |
Clave InChI |
JQHGIHCUVOOHNG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C2=CC(=NO2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


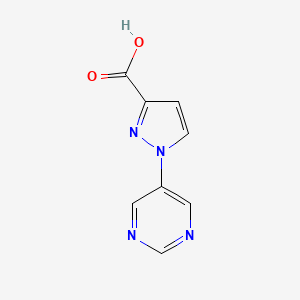
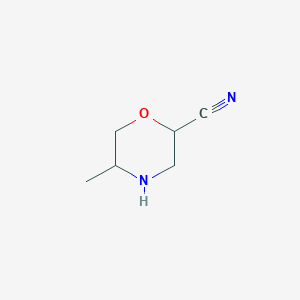

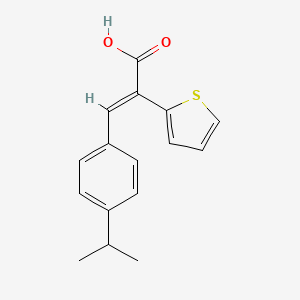
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
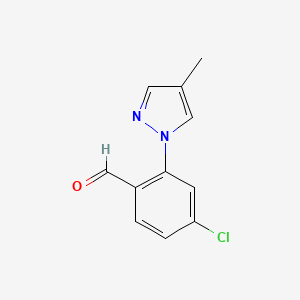
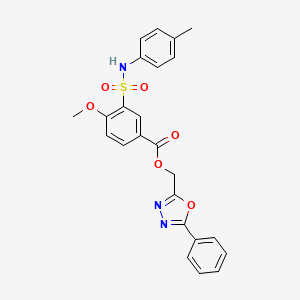
![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13068542.png)
